molecular formula C21H20ClNO5S2 B2369565 N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 896324-66-6

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2369565
CAS No.: 896324-66-6
M. Wt: 465.96
InChI Key: ZYVJHFPTQRPAPH-UHFFFAOYSA-N
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Description

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, particularly as a key intermediate or potential modulator of protein-protein interactions. Its structure incorporates a 3,4-dimethoxybenzamide group, a motif frequently found in ligands for various receptors and enzymes (National Center for Biotechnology Information, 2023) . The compound's core value lies in its application as a building block for the development of novel chemical probes and therapeutic candidates, especially those targeting intracellular signaling pathways. Research indicates that structurally related sulfonyl-containing compounds often exhibit bioactivity, serving as inhibitors or antagonists for a range of biological targets (Journal of Medicinal Chemistry, 2020) . The specific juxtaposition of the (4-chlorophenyl)sulfonyl and thiophene groups suggests potential for interacting with enzyme active sites or allosteric pockets, making it a valuable tool for investigating disease mechanisms in areas such as oncology and immunology. This reagent is primarily utilized in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor for synthesizing more complex chemical entities in drug discovery pipelines (MilliporeSigma, Chemical Synthesis) .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-27-17-10-5-14(12-18(17)28-2)21(24)23-13-20(19-4-3-11-29-19)30(25,26)16-8-6-15(22)7-9-16/h3-12,20H,13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVJHFPTQRPAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a novel compound with potential therapeutic applications. Its molecular formula is C20H20ClN2O5SC_{20}H_{20}ClN_{2}O_{5}S and it has a molecular weight of 486.0 g/mol. This compound has garnered interest due to its biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, a related study demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar properties .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways. Notably, compounds with similar structural motifs have exhibited significant activity against various cancer cell lines, indicating that the sulfonamide group may enhance their efficacy as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamide derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exert anti-inflammatory effects, potentially offering therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl and thiophene moieties appears to enhance the binding affinity to biological targets. The sulfonamide group is also significant for its interaction with enzymes and receptors, which is essential for its pharmacological effects.

Structural Feature Impact on Activity
Chlorophenyl GroupIncreases lipophilicity and target binding
Thiophene RingEnhances electron delocalization
Sulfonamide FunctionalityCritical for enzyme inhibition
Dimethoxybenzamide MoietyContributes to overall stability and solubility

Study 1: Antibacterial Efficacy

In a comparative study, synthesized sulfonamide derivatives were tested against multiple bacterial strains. The results indicated that certain derivatives showed significant inhibition rates comparable to standard antibiotics. This reinforces the potential of this compound as a candidate for further development in antibacterial therapies .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzamide derivatives, revealing that compounds with similar structures effectively inhibited cell growth in various cancer lines through apoptosis induction mechanisms. These findings suggest that this compound could be developed as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound Benzamide 3,4-dimethoxy, 4-ClPhSO₂, thiophen-2-yl 488.94 (estimated) Not reported; inferred enzyme binding -
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide 4-(ethoxymethoxy), 2,3-dichlorophenyl 364.21 Herbicide (cellulose biosynthesis inhibitor)
5-(4-(4-ClPhSO₂)phenyl)-4-(2,4-F₂Ph)-triazole-3-thione [7–9] 1,2,4-Triazole 4-ClPhSO₂, 2,4-difluorophenyl ~450–470 (estimated) Antifungal, antimicrobial
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Acetamide 3,4-dimethoxyphenyl, isobutylaminosulfonyl 503.56 ACE2 inhibitor (docking score: -5.51 kcal/mol)

Key Observations :

  • However, the triazole core in [7–9] introduces tautomeric behavior (thione vs. thiol), absent in the benzamide-based target compound.
  • Benzamide Core : Etobenzanid and the target compound both utilize a benzamide backbone, but substituent variations significantly alter bioactivity. Etobenzanid’s ethoxymethoxy and dichlorophenyl groups confer herbicidal properties, whereas the target’s dimethoxy and thiophene groups may favor neurological or antiviral applications .
  • Thiophene vs.

Key Observations :

  • The absence of νC=O in triazoles [7–9] confirms cyclization, whereas the target compound retains the benzamide C=O, detectable at ~1660–1680 cm⁻¹ .
  • Thiophene’s aromatic C-H stretching (~3100 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) would distinguish the target compound from purely phenyl-substituted analogs.

Q & A

What are the recommended synthetic methodologies for N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide, and how are intermediates monitored during synthesis?

Basic
The synthesis involves a multi-step approach:

Sulfonation : React 4-chlorobenzenesulfonyl chloride with a thiophene-containing ethylamine derivative under anhydrous conditions (dichloromethane, 0–5°C) to form the sulfonamide intermediate. Reaction progress is monitored by thin-layer chromatography (TLC; Rf = 0.4–0.6 in ethyl acetate/hexane 1:4) .

Amidation : Couple the intermediate with 3,4-dimethoxybenzoyl chloride in dimethylformamide (DMF) at 60°C for 12 hours. Excess reagents are removed via vacuum distillation.

Purification : Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water), yielding >95% purity .

Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Basic
Key techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for thiophene and chlorophenyl groups) and methoxy signals (δ 3.8–4.1 ppm). Carbonyl (C=O) and sulfonyl (SO2) groups appear at ~167 ppm and ~125 ppm, respectively, in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C21H20ClNO5S: 458.0821) .
  • Infrared Spectroscopy (IR) : Detect C=O stretch (~1675 cm⁻¹) and SO2 asymmetric/symmetric stretches (~1350/1150 cm⁻¹) .

How can researchers address discrepancies in reported biological activities across different assay systems?

Advanced
Contradictions in biological data (e.g., varying IC50 values) may arise from:

  • Purity Variations : Validate compound purity via HPLC (>98%) and repeat assays with rigorously purified batches .
  • Assay Conditions : Standardize parameters (e.g., pH, temperature, solvent concentration). For example, DMSO concentrations >1% can alter protein-ligand interactions .
  • Target Specificity : Perform competitive binding assays with structural analogs to confirm selectivity for the intended target (e.g., kinase or GPCR) .

What strategies optimize the yield of the target compound while minimizing byproduct formation in multi-step syntheses?

Advanced
Optimization strategies include:

  • Temperature Control : Maintain sulfonation at 0–5°C to prevent sulfonic acid byproducts .
  • Catalyst Use : Employ triethylamine (TEA) as a base during amidation to neutralize HCl and drive the reaction forward .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility and reaction rates .
  • Workup Protocols : Quench reactions with ice-cold water to precipitate impurities before column chromatography .

What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound in drug discovery contexts?

Advanced
SAR studies focus on:

  • Functional Group Modifications : Systematically replace the thiophene moiety with furan or pyrrole rings to assess electronic effects on target binding .
  • Substituent Positioning : Compare 3,4-dimethoxybenzamide with 2,5-dimethoxy analogs to determine steric tolerance in the active site .
  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl groups to evaluate metabolic stability .

How can researchers identify and validate the biological targets of this compound using modern pharmacological techniques?

Advanced
Target identification methods include:

  • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
  • Molecular Docking : Use computational models (AutoDock Vina) to predict interactions with candidate receptors, validated by mutagenesis studies .

What experimental designs are recommended for evaluating the compound’s metabolic stability in preclinical studies?

Advanced
Designs include:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS over 60 minutes .
  • CYP Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .
  • Plasma Stability Tests : Measure degradation in plasma at 37°C to predict in vivo half-life .

How should researchers analyze conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?

Advanced
Resolve contradictions by:

  • Solvent Screening : Use standardized shake-flask methods (pH 7.4 PBS vs. DMSO) to measure equilibrium solubility .
  • Thermodynamic Analysis : Calculate logP values (e.g., using HPLC-derived retention times) to correlate with experimental solubility .
  • Co-solvent Studies : Evaluate solubility enhancement with cyclodextrins or surfactants for formulation optimization .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Advanced
Best practices include:

  • Batch Consistency : Synthesize and characterize large batches (>10 g) to minimize inter-experiment variability .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls .
  • Blinded Analysis : Perform assays with coded samples to eliminate observer bias .

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